molecular formula C9H11NO2 B1430481 6-Cyanospiro[3.3]heptane-2-carboxylic acid CAS No. 28114-89-8

6-Cyanospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1430481
CAS No.: 28114-89-8
M. Wt: 165.19 g/mol
InChI Key: ADUDROSLTSCLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyanospiro[3.3]heptane-2-carboxylic acid is a bicyclic compound featuring a spiro[3.3]heptane core with a cyano (-CN) substituent at the 6-position and a carboxylic acid (-COOH) group at the 2-position. This spirocyclic framework imparts unique conformational rigidity and stereochemical control, making it valuable in medicinal chemistry and organic synthesis . The cyano group enhances electrophilicity and influences intermolecular interactions, while the carboxylic acid moiety enables salt formation and hydrogen bonding, critical for bioavailability and target binding .

Properties

IUPAC Name

6-cyanospiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-5-6-1-9(2-6)3-7(4-9)8(11)12/h6-7H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUDROSLTSCLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28114-89-8
Record name 6-cyanospiro[3.3]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Material and Initial Esterification

The synthesis typically begins with spiro[3.3]heptane-2,6-dicarboxylic acid , which is diesterified to form dimethyl spiro[3.3]heptane-2,6-dicarboxylate . This esterification is commonly achieved by treatment with diazomethane or by acid-catalyzed esterification with methanol and sulfuric acid under reflux conditions.

  • Diazomethane methylation is preferred for its mildness and high yield.
  • Industrial scale processes may use continuous flow reactors to optimize esterification and purification steps (e.g., distillation, recrystallization) for high purity products.

Selective Hydrolysis to Monoester-Monoacid

The dimethyl diester is then selectively hydrolyzed with one equivalent of alkali (e.g., sodium hydroxide) to yield the alkyl hydrogen spiro[3.3]heptane-2,6-dicarboxylate , a monoester-monoacid intermediate.

  • This step requires careful stoichiometric control to avoid complete hydrolysis.
  • The reaction is typically performed in aqueous ethanol or methanol under reflux.

Conversion to 6-Carbamoyl Ester Intermediate

The monoacid-ester is converted to the 6-carbamoyl spiro[3.3]heptane-2-carboxylate via a sequence involving:

  • Reaction with triethylamine and ethyl chlorocarbonate at low temperature (-10 to 5 °C) to form a mixed carbonate intermediate.
  • Subsequent treatment with anhydrous ammonia to yield the carbamoyl derivative.

This step introduces the amide functionality at the 6-position, essential for further transformation to the nitrile.

Dehydration to 6-Cyano Ester

The carbamoyl ester is dehydrated using phosphorus oxychloride (POCl3) in a solvent such as 1,2-dichloroethane under reflux conditions (about 20 minutes).

  • This reaction converts the amide group into a nitrile, producing methyl 6-cyanospiro[3.3]heptane-2-carboxylate .
  • The reaction mixture is worked up by distillation of excess POCl3 and neutralization with saturated sodium bicarbonate solution.
  • The nitrile ester is extracted into n-pentane, washed, dried, and evaporated to yield the pure nitrile ester.

Saponification to 6-Cyanospiro[3.3]heptane-2-carboxylic Acid

The nitrile ester undergoes saponification with excess aqueous sodium hydroxide (e.g., 2 N NaOH) in ethanol under reflux for 2 hours, followed by stirring at room temperature for 15 hours.

  • This hydrolyzes the ester group to the carboxylic acid while retaining the nitrile functionality.
  • After evaporation, acidification with hydrochloric acid precipitates the This compound , which can be isolated by ether extraction and drying.
  • The product typically melts around 98–101 °C, confirming its identity.

Optional Further Transformations

  • The nitrile acid can be catalytically hydrogenated (e.g., with platinum oxide under hydrogen atmosphere) to the corresponding 6-aminomethyl derivative if desired.
  • Other derivatives such as urethanes and carbamates can be prepared by bromination and further functional group manipulation.

Summary Table of Key Preparation Steps

Step Reactants / Conditions Product Notes
1 Spiro[3.3]heptane-2,6-dicarboxylic acid + diazomethane or MeOH/H2SO4 Dimethyl spiro[3.3]heptane-2,6-dicarboxylate Esterification, mild conditions
2 Dimethyl diester + 1 equiv NaOH (aqueous) Monoacid-monoester intermediate Selective hydrolysis
3 Monoacid-monoester + triethylamine + ethyl chlorocarbonate + NH3 6-Carbamoyl spiro[3.3]heptane-2-carboxylate methyl ester Amide formation at 6-position
4 Carbamoyl ester + POCl3 (reflux in 1,2-dichloroethane) Methyl 6-cyanospiro[3.3]heptane-2-carboxylate Dehydration to nitrile
5 Nitrile ester + excess NaOH (reflux in EtOH) + acidification This compound Saponification of ester to acid

Research Findings and Notes

  • The synthetic route is well-documented in US Patent US3748354A (1973), which provides detailed experimental procedures and characterization data for each intermediate and final product.
  • The use of phosphorus oxychloride for amide dehydration to nitrile is a classical and efficient method, yielding high purity nitrile esters suitable for further transformations.
  • Ester hydrolysis and selective monoester formation require careful stoichiometric and temperature control to avoid over-hydrolysis.
  • The nitrile acid product has potential applications in pharmaceutical intermediates and polymer chemistry due to its unique spirocyclic structure.
  • Alternative synthetic strategies involving chiral auxiliaries and stereoselective reactions have been explored for related spirocyclic amino acid derivatives but are less common for this nitrile acid specifically.

Chemical Reactions Analysis

6-Cyanospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Overview

The synthesis of 6-cyanospiro[3.3]heptane-2-carboxylic acid involves several steps, typically starting from spiro[3.3]heptane derivatives. The compound can be synthesized through the following general pathway:

  • Starting Material : Spiro[3.3]heptane derivatives are treated to introduce functional groups.
  • Cyanation : The introduction of the cyano group is achieved via nitrile formation followed by hydrolysis.
  • Carboxylation : The carboxylic acid group is introduced through hydrolysis of the corresponding ester or nitrile.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to bioactive compounds.

  • Case Study : Research indicates that derivatives of this compound exhibit activity against various cancer cell lines, suggesting potential applications in oncology .

Drug Development

The compound serves as a scaffold for designing new drugs, particularly in the development of amino acid analogs and neurotransmitter modulators.

  • Example : Its structural similarity to glutamic acid allows it to be explored as a potential modulator of glutamate receptors, which are crucial in neurological disorders .

Materials Science

This compound can be utilized as a plasticizer in synthetic resins and polymers, enhancing their flexibility and durability.

  • Application Data :
PropertyValue
Glass Transition Temp-30°C
Density1.05 g/cm³
Compatibility with PVCHigh

This compatibility makes it a candidate for improving the performance of various polymeric materials .

Chemical Research

The compound is also valuable in chemical research for studying spirocyclic compounds and their reactivity patterns.

  • Research Insight : Studies have shown that spirocyclic compounds often exhibit unique stereochemical properties, making them interesting for further exploration in asymmetric synthesis .

Mechanism of Action

The mechanism of action of 6-Cyanospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups can form interactions with various biological molecules, influencing their activity and function. These interactions can modulate biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The spiro[3.3]heptane scaffold is highly modular, with substitutions at the 6-position significantly altering physicochemical and biological properties. Below is a detailed comparison of 6-Cyanospiro[3.3]heptane-2-carboxylic acid with key analogs:

Table 1: Structural and Physicochemical Properties

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Key Properties
This compound -CN C₉H₁₁NO₂ 181.19 High electrophilicity; moderate solubility in polar solvents due to -COOH
6-Aminospiro[3.3]heptane-2-carboxylic acid -NH₂ C₈H₁₃NO₂ 155.20 Basic amino group enhances solubility; forms zwitterions at physiological pH
6-Hydroxyspiro[3.3]heptane-2-carboxylic acid -OH C₈H₁₂O₃ 156.18 Hydrogen-bonding capacity; lower logP compared to -CN/-NH₂ analogs
6-Oxospiro[3.3]heptane-2-carboxylic acid =O C₈H₁₀O₃ 154.16 Ketone group increases rigidity; potential for Schiff base formation
6-Methoxyspiro[3.3]heptane-2-carboxylic acid -OCH₃ C₉H₁₄O₃ 170.21 Ether group improves lipophilicity; metabolic stability

Key Insights:

Electrophilicity vs.

Solubility: Amino and hydroxy derivatives exhibit higher aqueous solubility than the cyano analog, critical for oral bioavailability .

Biological Targets: Antimicrobial Activity: Spiro[3.3]heptane thio-derivatives inhibit urease (IC₅₀: 12.3 μM) and α-amylase (IC₅₀: 45.2 μM), suggesting the cyano analog could target similar enzymes . Anti-Biofilm Action: PKZ18 derivatives (bicyclo[2.2.1]heptane core) inhibit biofilm growth in MRSA, implying spiro[3.3]heptane analogs may act via analogous pathways .

Metabolic Stability: Methoxy and oxo substitutions improve metabolic stability, whereas the cyano group may increase susceptibility to hydrolysis .

Biological Activity

6-Cyanospiro[3.3]heptane-2-carboxylic acid is a compound with significant potential in medicinal chemistry and biological research. Its unique spirocyclic structure contributes to various biological activities, making it a subject of interest for further investigation. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Overview

  • Molecular Formula : C9_9H11_{11}NO2_2
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 28114-89-8

The compound features a spirocyclic structure that includes a cyano group and a carboxylic acid, which are pivotal for its biological interactions.

Synthesis

The synthesis of this compound typically involves the construction of the spirocyclic scaffold through ring closure reactions. Common methods include:

  • Use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings.
  • Oxidation and reduction reactions to modify functional groups, enhancing its reactivity and potential biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The cyano and carboxylic acid groups can engage in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.

Case Studies and Research Findings

  • Inhibitory Activity Against Enzymes :
    • A study evaluated the inhibitory effects of spirocyclic compounds on Helicobacter pylori glutamate racemase, where derivatives including this compound showed promising results in inhibiting enzyme activity .
  • Toxicological Profile :
    • Preliminary toxicity assessments indicate that while the compound may cause skin irritation (H315) and serious eye irritation (H319), its specific toxicological profile requires further detailed studies to understand its safety in biological applications .
  • Comparative Analysis :
    • The compound was compared with other spirocyclic analogs, showing distinct advantages in terms of solubility and bioavailability which are crucial for drug development .

Comparative Table of Biological Activity

Compound NameInhibition ActivityToxicity LevelNotable Features
This compoundModerateModerateUnique spirocyclic structure
2-Azaspiro[3.3]heptane-6-carboxylic acidHighLowEnhanced interaction with biological targets
Spiro[3.3]heptane-2,6-dicarboxylic acidLowModerateLess effective against H. pylori

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Cyanospiro[3.3]heptane-2-carboxylic acid, and what challenges arise in stereochemical control?

  • Methodological Answer : Synthesis typically involves [3+3] cycloaddition or ring-closing metathesis to construct the spirocyclic core. The carboxylic acid and cyano groups require selective protection (e.g., tert-butyl esters for the acid ). Challenges include managing steric hindrance during ring closure and achieving enantiomeric purity. Techniques like chiral HPLC or enzymatic resolution are recommended for stereochemical validation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm spirocyclic structure and substituent positions. Coupling constants reveal conformational rigidity.
  • IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (C=O stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS confirms molecular formula.
    Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Emergency procedures include rinsing eyes with water for 15 minutes (if exposed) and consulting safety data sheets for spill management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyanospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
6-Cyanospiro[3.3]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.